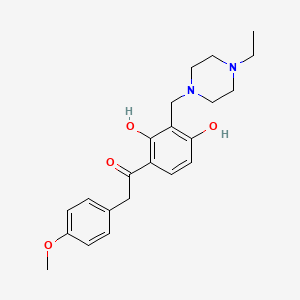
1-(3-((4-Ethylpiperazin-1-yl)methyl)-2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-((4-Ethylpiperazin-1-yl)methyl)-2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone is a useful research compound. Its molecular formula is C22H28N2O4 and its molecular weight is 384.476. The purity is usually 95%.
BenchChem offers high-quality 1-(3-((4-Ethylpiperazin-1-yl)methyl)-2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-((4-Ethylpiperazin-1-yl)methyl)-2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Improving Learning and Memory
Research on derivatives closely related to the compound has shown potential in improving learning and memory dysfunction. For instance, Zhang Hong-ying (2012) investigated the effects of acetic ether derivatives on learning and memory reconstruction dysfunction in mice, finding that certain derivatives can reduce error frequency and prolong latency in tests, indicating an improvement in memory and learning functions (Zhang Hong-ying, 2012).
Synthesis and Biological Properties
Studies by Гюльнара Артаваздовна Геворгян et al. (2017) and G. Gevorgyan et al. (2017) have synthesized compounds with structural similarities, highlighting their anti-inflammatory, analgesic, and peripheral N-cholinolytic properties. These findings suggest the potential therapeutic applications of these compounds in treating inflammation and pain (Гюльнара Артаваздовна Геворгян et al., 2017) (G. Gevorgyan et al., 2017).
Electrochemical Synthesis of Derivatives
Research by D. Nematollahi and A. Amani (2011) has led to the development of a reagent-less electrochemical method for synthesizing new phenylpiperazine derivatives, providing a more environmentally friendly and efficient approach to compound development (D. Nematollahi & A. Amani, 2011).
Antibacterial Activity
A study by A. Nagaraj et al. (2018) on triazole analogues of piperazine, including structures related to the compound , demonstrated significant antibacterial activity against several human pathogenic bacteria, indicating potential for the development of new antibacterial agents (A. Nagaraj et al., 2018).
Computational Assessment and Drug Design
Abdulmujeeb T. Onawole et al. (2017) conducted a computational assessment of a synthesized compound related to arylpiperazine-based drugs, exploring its biochemical properties and potential interactions with human receptors. This study indicates the utility of computational methods in drug design and the evaluation of compound reactivity (Abdulmujeeb T. Onawole et al., 2017).
Propriétés
IUPAC Name |
1-[3-[(4-ethylpiperazin-1-yl)methyl]-2,4-dihydroxyphenyl]-2-(4-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c1-3-23-10-12-24(13-11-23)15-19-20(25)9-8-18(22(19)27)21(26)14-16-4-6-17(28-2)7-5-16/h4-9,25,27H,3,10-15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMMGIQIQZSUBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=CC(=C2O)C(=O)CC3=CC=C(C=C3)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

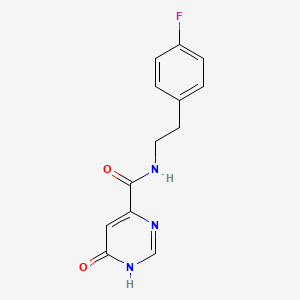
![2-Ethyl-4-(4-methylpiperidin-1-yl)benzofuro[3,2-d]pyrimidine hydrochloride](/img/structure/B2413392.png)
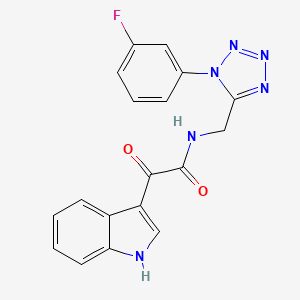
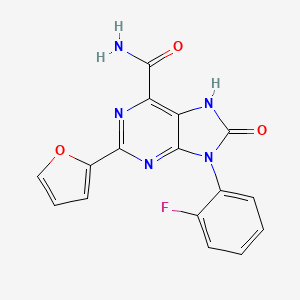
![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone](/img/structure/B2413398.png)
![5-{1-[(4-Isopropylphenyl)sulfonyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2413399.png)
![Methyl 2-[2-(4-ethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2413402.png)
![9-(2-fluorobenzyl)-3-(4-fluorophenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2413404.png)
![1-[1-(Benzotriazol-1-yl)ethyl]benzotriazole](/img/structure/B2413409.png)
![3-(Chlorodifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B2413410.png)
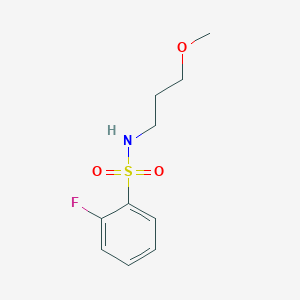
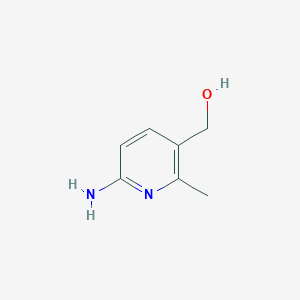
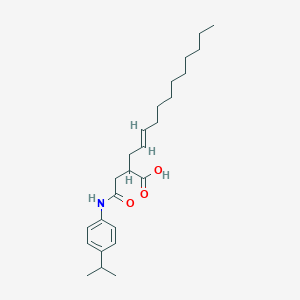
![7-[(4-fluorophenyl)methyl]-3,9-dimethyl-1-propyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2413414.png)